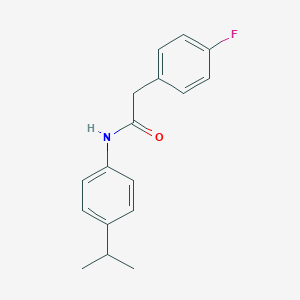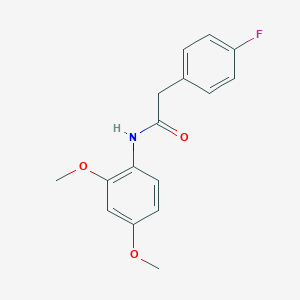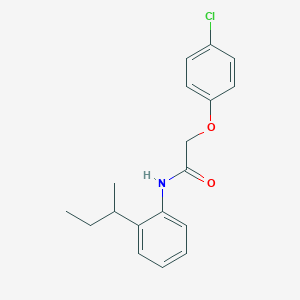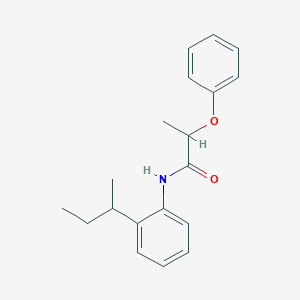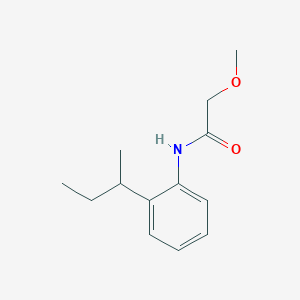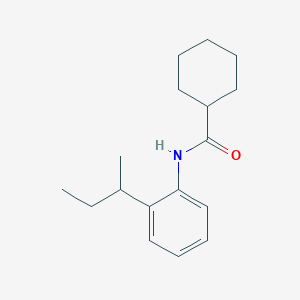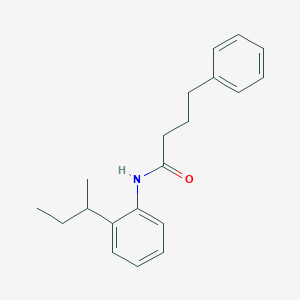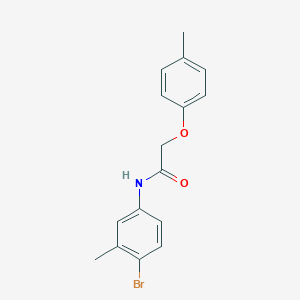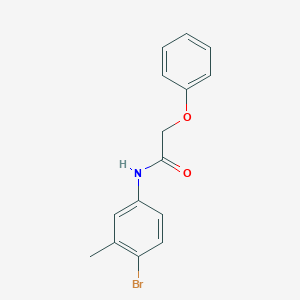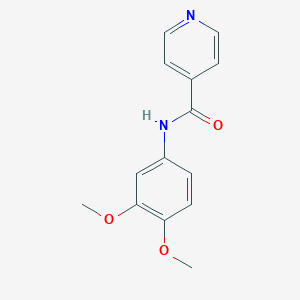
2-Methylphenyl 4-fluorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylphenyl 4-fluorobenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as p-tolyl 4-fluorobenzenesulfonate and has the molecular formula C14H11FO2S.
Mecanismo De Acción
The mechanism of action of 2-Methylphenyl 4-fluorobenzenesulfonate is not well understood. However, it is believed that the compound acts as a nucleophile and attacks electrophilic centers in the reaction medium, leading to the formation of new bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Methylphenyl 4-fluorobenzenesulfonate. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-Methylphenyl 4-fluorobenzenesulfonate in lab experiments is its high purity and stability. The compound is relatively easy to handle and can be stored for an extended period without significant degradation.
However, one of the limitations of using this compound is its relatively high cost compared to other reagents used in organic synthesis. Additionally, the compound is not readily available in large quantities, limiting its use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Methylphenyl 4-fluorobenzenesulfonate. One of the most significant areas of research is in the development of new synthetic methods using this compound as a reagent.
Another potential area of research is in the study of the compound's mechanism of action, which could lead to the development of new drugs and therapies for various diseases.
Conclusion:
In conclusion, 2-Methylphenyl 4-fluorobenzenesulfonate is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. While there is still much to be learned about this compound, the research conducted thus far has provided valuable insights into its properties and potential uses.
Métodos De Síntesis
The synthesis of 2-Methylphenyl 4-fluorobenzenesulfonate involves the reaction between p-toluenesulfonyl chloride and 4-fluorobenzenol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and yields the desired product as a white solid.
Aplicaciones Científicas De Investigación
2-Methylphenyl 4-fluorobenzenesulfonate has been widely studied for its potential applications in various scientific fields. One of the most significant applications is in the field of organic synthesis, where it is used as a reagent in the synthesis of various organic compounds.
Propiedades
Fórmula molecular |
C13H11FO3S |
|---|---|
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
(2-methylphenyl) 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C13H11FO3S/c1-10-4-2-3-5-13(10)17-18(15,16)12-8-6-11(14)7-9-12/h2-9H,1H3 |
Clave InChI |
LDJHCHBXQQQIDW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)F |
SMILES canónico |
CC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



